molecular formula C11H22N2O2 B112539 2-(Aminoethyl)-1-N-Boc-pyrrolidine CAS No. 370069-29-7

2-(Aminoethyl)-1-N-Boc-pyrrolidine

Cat. No.: B112539
CAS No.: 370069-29-7
M. Wt: 214.3 g/mol
InChI Key: VCYKQOGWPICUKV-UHFFFAOYSA-N
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Description

2-(Aminoethyl)-1-N-Boc-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of Aminoethyl Group: The protected pyrrolidine is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure efficient mixing and reaction control, and employing purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminoethyl)-1-N-Boc-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) as the solvent.

Major Products:

    Substitution Reactions: Products include various substituted pyrrolidines, depending on the electrophile used.

    Deprotection Reactions: The major product is the free amine, 2-(Aminoethyl)pyrrolidine.

Scientific Research Applications

2-(Aminoethyl)-1-N-Boc-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Aminoethyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable.

    N-Boc-pyrrolidine: Lacks the aminoethyl group, limiting its reactivity in certain synthetic applications.

    2-(Aminoethyl)-1-N-Boc-piperidine: Similar structure but with a six-membered ring, which can influence its reactivity and biological activity.

Uniqueness: 2-(Aminoethyl)-1-N-Boc-pyrrolidine is unique due to the presence of both the aminoethyl group and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKQOGWPICUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627343
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370069-29-7
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370069-29-7
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